Benazepril ethyl ester
Overview
Description
Benazepril ethyl ester is a chemical compound with the molecular formula C26H32N2O5 . It is also known as BENAZEPRIL RELATED COMPOUND G . This compound is related to benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor .
Synthesis Analysis
The synthesis of benazepril hydrochloride, a related compound, has been described in a study . The key step in the synthesis is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester . Two universal convertible isocyanides were used for the synthesis of benazepril hydrochloride .
Molecular Structure Analysis
The molecular structure of Benazepril ethyl ester is complex, with a molecular weight of 452.543 Da and a mono-isotopic mass of 452.231110 Da .
Chemical Reactions Analysis
The synthesis of benazepril hydrochloride involves a trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester . This process involves the use of two universal convertible isocyanides .
Physical And Chemical Properties Analysis
Benazepril ethyl ester has a density of 1.2±0.0 g/cm3, a boiling point of 644.4±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 95.1±0.0 kJ/mol and a flash point of 343.5±0.0 °C . The compound has a molar refractivity of 125.6±0.0 cm3 .
Scientific Research Applications
Synthesis of Benazepril Hydrochloride
Benazepril ethyl ester is a crucial intermediate in the synthesis of Benazepril hydrochloride , a potent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. A novel approach involves an Ugi three-component reaction in trifluoroethanol, which allows for a more efficient synthesis process. This method utilizes convertible isocyanides to produce the desired secondary amide, which is then hydrolyzed and esterified to form the ethyl ester .
Asymmetric Aza-Michael Reaction
The compound plays a significant role in the asymmetric Aza-Michael reaction, a key step in the formal synthesis of Benazepril hydrochloride. This reaction involves the addition of L-homophenylalanine ethyl ester to a nitrophenyl-oxo-but-enoic acid methyl ester, leading to a chiral intermediate that is pivotal for the production of Benazepril hydrochloride .
Bioreductive Preparation of ACE Inhibitors
Benazepril ethyl ester is also involved in the bioreductive preparation of ACE inhibitors. It serves as a precursor for a class of chiral alcohols known as ®-2-hydroxy-4-phenylbutanoate esters (OPBE), which are essential for the production of several ACE inhibitors, including Benazepril .
Mechanism of Action
Target of Action
Benazepril ethyl ester is a prodrug that primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormone system that regulates blood pressure and fluid balance .
Pharmacokinetics
Benazepril ethyl ester exhibits typical pharmacokinetic properties of ACE inhibitors. It is highly protein-bound in the plasma . The compound is metabolized primarily in the liver, where it is converted into its active form, benazeprilat . Both benazepril and benazeprilat are conjugated to glucuronic acid prior to urinary excretion .
Action Environment
The action of benazepril ethyl ester can be influenced by various environmental factors. For instance, the efficiency of its conversion into benazeprilat can be affected by the liver’s metabolic activity, which can vary based on factors such as age, liver disease, and the presence of other medications . Furthermore, its efficacy and stability can be influenced by factors such as diet, particularly salt intake, as well as patient adherence to medication regimens .
Safety and Hazards
The safety data sheet for benazepril, a related compound, advises against ingestion, inhalation, and dermal contact . It recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . In case of a spill or leak, it advises evacuating personnel to safe areas and keeping people away from and upwind of the spill/leak .
Future Directions
The synthesis of benazepril hydrochloride, a related compound, using an Ugi three-component reaction in shorter reaction times using cheaper starting materials with good yields has been described . This novel and concise synthesis method could potentially be applied to the synthesis of benazepril ethyl ester in the future .
properties
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPNCAYTOLXSEG-VXKWHMMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145665 | |
Record name | Benazepril ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benazepril ethyl ester | |
CAS RN |
103129-58-4 | |
Record name | Benazepril ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benazepril ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENAZEPRIL ETHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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